p38α Kinase Biochemical Binding Affinity: Target Compound vs. Prototypical Phenoxypyrimidine Inhibitors
The target compound demonstrates a p38α kinase inhibition constant (Ki) of 12.6 nM measured by fluorescence polarization assay against GST-tagged p38α [1]. This places it among the higher-affinity members of the phenoxypyrimidine series. For context, the QSAR study of phenoxypyrimidine derivatives reports that p38α inhibitory activity within this chemotype is highly sensitive to the steric and electronic properties of substituents on both the pyrimidine core and the benzamide ring [2]. While direct head-to-head Ki values for the closest structural analog (e.g., the 4-morpholino or 4-piperidino variants) are not available from the same assay platform, the 12.6 nM Ki value provides a quantitative benchmark for this specific substitution pattern.
| Evidence Dimension | p38α kinase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 12.6 nM |
| Comparator Or Baseline | Class-level: Phenoxypyrimidine derivatives in the QSAR study show p38α IC50 values spanning approximately 0.006 µM to >10 µM depending on substitution [2] |
| Quantified Difference | Target compound Ki (12.6 nM) ranks within the top tier of reported phenoxypyrimidine p38α inhibitory potencies |
| Conditions | Fluorescence polarization assay; GST-tagged p38α; BindingDB assay data [1] |
Why This Matters
A low nanomolar Ki against the isolated kinase domain is the primary entry criterion for selecting a chemical probe for p38α-dependent cellular and in vivo studies, and the 12.6 nM value justifies the compound's utility over weaker class members with micromolar potency.
- [1] BindingDB. BDBM50418600 / CHEMBL1784165: Affinity Data for p38alpha (Ki = 12.6 nM). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50418600 View Source
- [2] Edraki N, Hemmateenejad B. QSAR study of phenoxypyrimidine derivatives as potent inhibitors of p38 kinase using different chemometric tools. Chem Biol Drug Des. 2007;70(6):530-539. doi:10.1111/j.1747-0285.2007.00590.x View Source
